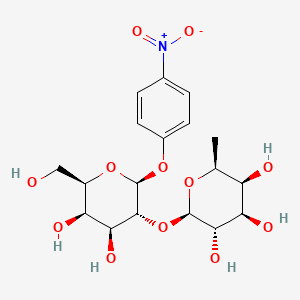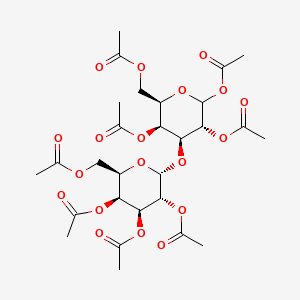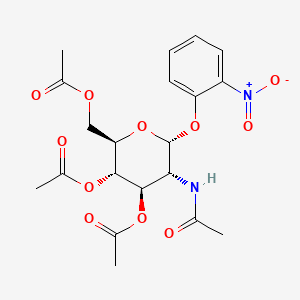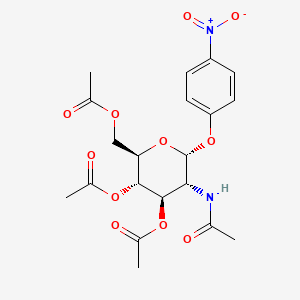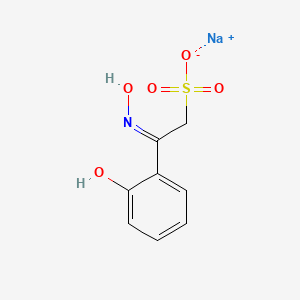
Sodium (2E)-2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium (2E)-2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C8H8NNaO5S and its molecular weight is 253.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rheological Properties in Cosmetic and Pharmaceutical Applications
The rheological properties of mixed solutions, particularly in the context of sulfonated methyl esters (SME) and betaine, are of significant interest due to their application in shampoo and other personal care products. The synergistic effects of these mixtures on the growth of giant micelles and their viscoelastic behavior offer insights into their potential uses in formulating products with desirable textures and functionalities. The role of additives, such as fatty alcohols and salts, in modulating these properties further underscores the importance of understanding the interactions at the molecular level for the development of advanced cosmetic and pharmaceutical formulations (Yavrukova et al., 2019).
Anticancer Applications
Mafosfamide, a cyclophosphamide analog, demonstrates the potential of sulfonate derivatives in anticancer treatments. Its effects on various cancer cells during preclinical investigations and clinical trials underline the compound's role as a promising candidate for cancer therapy. The positive outcomes from these studies, including good tolerability and efficacy in patients with neoplastic meningitis, highlight the therapeutic index improvements achievable through the strategic use of sulfonate derivatives (Mazur et al., 2012).
Environmental Remediation and Energy Storage
The role of sodium-sulfur batteries in energy storage, particularly at room temperatures, presents a significant advancement towards sustainable energy solutions. Research focusing on enhancing the electrochemical performance of these batteries by tailoring electrode materials and electrolytes addresses the challenges of cost and safety associated with energy storage technologies. The exploration of room temperature sodium-sulfur batteries indicates a promising direction for developing low-cost options for grid-scale energy storage and other applications, reflecting the broader potential of sodium sulfonate compounds in environmental and energy sectors (Kumar et al., 2018).
Advanced Oxidation Processes for Water Treatment
Sodium percarbonate-based advanced oxidation processes (P-AOPs) offer innovative solutions for the remediation of organic compounds in water. The advantages of sodium percarbonate, such as its eco-friendly and economical nature, coupled with its oxidative capacity, make it a viable alternative for water and soil remediation. The activation methods and the generation of reactive species like hydroxyl and superoxide radicals underline the potential of sodium percarbonate in addressing environmental pollution and enhancing water quality through advanced treatment methods (Liu et al., 2021).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2E)-2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonate involves the reaction of 2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonic acid with sodium hydroxide.", "Starting Materials": [ "2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C for 1-2 hours.", "Cool the mixture and adjust the pH to 7-8 using hydrochloric acid.", "Filter the solution and wash the resulting solid with water.", "Dry the solid to obtain Sodium (2E)-2-(hydroxyamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)ethane-1-sulfonate." ] } | |
CAS No. |
1024789-05-6 |
Molecular Formula |
C8H8NNaO5S |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
sodium;2-hydroxyimino-2-(2-hydroxyphenyl)ethanesulfonate |
InChI |
InChI=1S/C8H9NO5S.Na/c10-8-4-2-1-3-6(8)7(9-11)5-15(12,13)14;/h1-4,10-11H,5H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
YFCPYKJLURCBJV-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=NO)CS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)CS(=O)(=O)[O-])O.[Na+] |
Synonyms |
2-(Hydroxyamino)-2-(6-oxo-2,4-cyclohexadien-1-ylidene)ethanesulfonic Acid Sodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



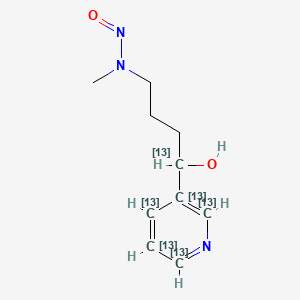
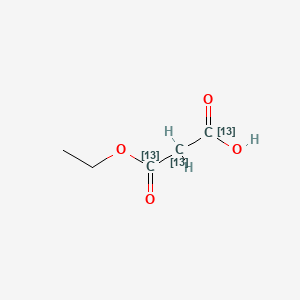




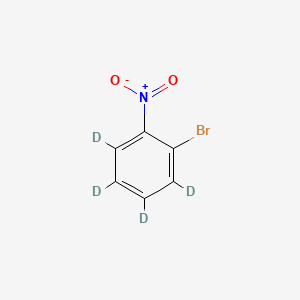

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)
